molecular formula C8H11ClN4 B1488608 1-(3-Chloropyrazin-2-yl)pyrrolidin-3-amine CAS No. 1378467-93-6

1-(3-Chloropyrazin-2-yl)pyrrolidin-3-amine

Cat. No.: B1488608
CAS No.: 1378467-93-6
M. Wt: 198.65 g/mol
InChI Key: PEMGIJLVXKKOTL-UHFFFAOYSA-N
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Description

1-(3-Chloropyrazin-2-yl)pyrrolidin-3-amine is a chemical compound with significant potential in various scientific and industrial applications. This compound features a pyrazine ring substituted with a chloro group at the 3-position and a pyrrolidin-3-amine group at the 1-position. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloropyrazin-2-yl)pyrrolidin-3-amine can be synthesized through several synthetic routes. One common method involves the reaction of 3-chloropyrazin-2-ylamine with an appropriate amine source under controlled conditions. The reaction typically requires a catalyst and may be conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropyrazin-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions at the pyrazine ring or the pyrrolidine ring can lead to a variety of products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

1-(3-Chloropyrazin-2-yl)pyrrolidin-3-amine has diverse applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in biological studies to investigate its effects on various biological systems.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

  • Industry: Its unique properties make it valuable in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which 1-(3-Chloropyrazin-2-yl)pyrrolidin-3-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

1-(3-Chloropyrazin-2-yl)pyrrolidin-3-amine is similar to other compounds with pyrazine and pyrrolidine moieties, such as:

  • 3-Chloropyrazin-2-ylmethanamine: This compound differs in the presence of a methanamine group instead of a pyrrolidin-3-amine group.

  • 1-(3-Chloropyrazin-2-yl)ethanone: This compound features an ethanone group instead of the amine group.

Uniqueness: The presence of the pyrrolidin-3-amine group in this compound distinguishes it from similar compounds, providing unique chemical and biological properties that make it valuable in various applications.

Properties

IUPAC Name

1-(3-chloropyrazin-2-yl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4/c9-7-8(12-3-2-11-7)13-4-1-6(10)5-13/h2-3,6H,1,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMGIJLVXKKOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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